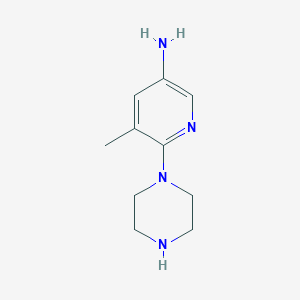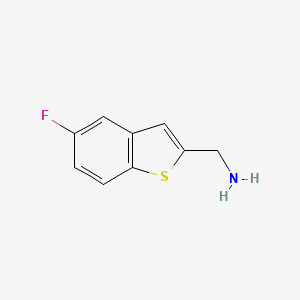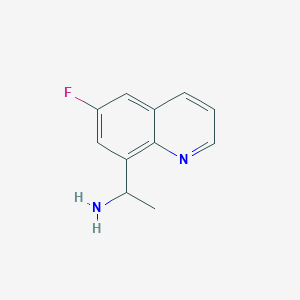
1-(6-Fluoroquinolin-8-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Fluoroquinolin-8-yl)ethan-1-amine is a chemical compound belonging to the class of fluoroquinolines. Fluoroquinolines are known for their significant biological activities, particularly their antibacterial properties. This compound features a quinoline ring system with a fluorine atom at the 6th position and an ethanamine group at the 8th position, making it a unique and valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Fluoroquinolin-8-yl)ethan-1-amine typically involves the cyclization of appropriate precursors followed by functional group modifications. Common synthetic methods include:
Cyclization Reactions: Starting from suitable aniline derivatives, cyclization reactions can be employed to form the quinoline ring system.
Fluorination: Introduction of the fluorine atom at the 6th position can be achieved through electrophilic fluorination reactions.
Amination: The ethanamine group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and fluorination processes, followed by purification steps to obtain the desired compound with high purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Fluoroquinolin-8-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
1-(6-Fluoroquinolin-8-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of dyes, agrochemicals, and materials for electronic devices
Mechanism of Action
The mechanism of action of 1-(6-Fluoroquinolin-8-yl)ethan-1-amine involves its interaction with molecular targets such as bacterial DNA-gyrase. By inhibiting this enzyme, the compound prevents the replication and transcription of bacterial DNA, leading to the death of bacterial cells. This specific mechanism of action makes it a valuable candidate for the development of new antibacterial agents .
Comparison with Similar Compounds
Norfloxacin: A fluoroquinolone antibiotic with a similar quinoline ring system.
Ciprofloxacin: Another fluoroquinolone with potent antibacterial activity.
Ofloxacin: A fluoroquinolone used to treat various bacterial infections.
Uniqueness: 1-(6-Fluoroquinolin-8-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other fluoroquinolones, this compound features an ethanamine group at the 8th position, which may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C11H11FN2 |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
1-(6-fluoroquinolin-8-yl)ethanamine |
InChI |
InChI=1S/C11H11FN2/c1-7(13)10-6-9(12)5-8-3-2-4-14-11(8)10/h2-7H,13H2,1H3 |
InChI Key |
AABUDVWYBATQBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C(=CC(=C1)F)C=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12822612.png)
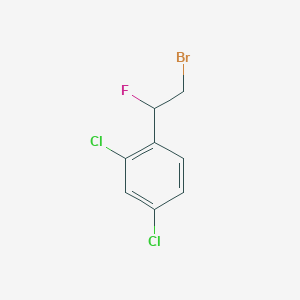
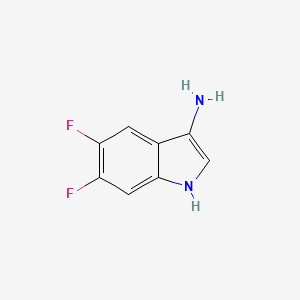
![[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate](/img/structure/B12822646.png)
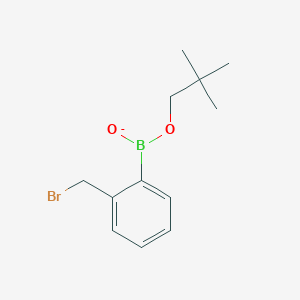
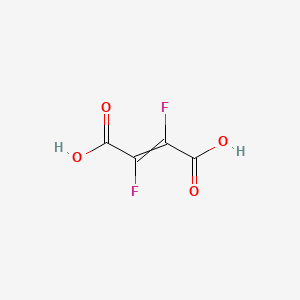
![5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B12822666.png)
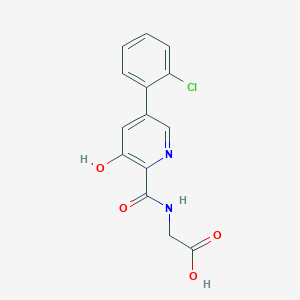
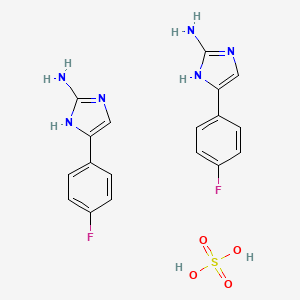
![rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate](/img/structure/B12822674.png)
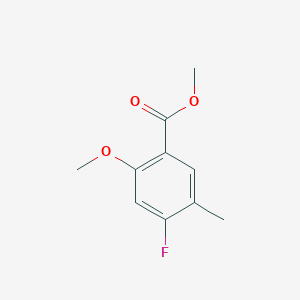
![5-Bromo-2-(chloromethyl)-7-methylbenzo[b]thiophene](/img/structure/B12822678.png)
